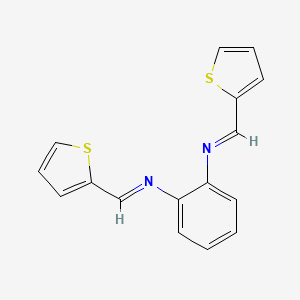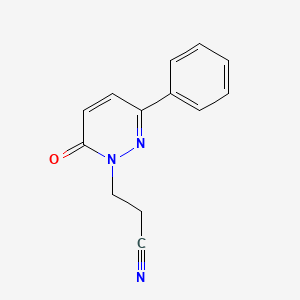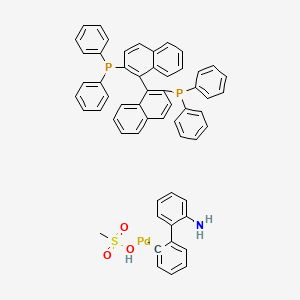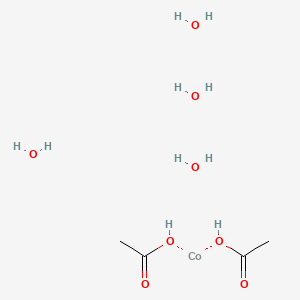
N,N'-bis(2-thienylmethylene)-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is a Schiff base compound formed by the condensation of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene. Schiff bases are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-thienylmethylene)-1,2-benzenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves its ability to coordinate with metal ions through the nitrogen atoms of the imine groups and the sulfur atoms of the thiophene rings. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-thienylmethylene)-1,3-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,4-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,2-ethanediamine
Uniqueness
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is unique due to its specific molecular structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and materials science .
Eigenschaften
Molekularformel |
C16H12N2S2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2S2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h1-12H |
InChI-Schlüssel |
OLFOYTNOPFTZAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)N=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)





![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)


![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)


![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

